molecular formula C10H10O5 B14265923 [2-(Acetyloxy)phenoxy]acetic acid CAS No. 131124-93-1

[2-(Acetyloxy)phenoxy]acetic acid

Cat. No.: B14265923
CAS No.: 131124-93-1
M. Wt: 210.18 g/mol
InChI Key: ZYBHHSSQGPZIBR-UHFFFAOYSA-N
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Description

[2-(Acetyloxy)phenoxy]acetic acid: is an organic compound with the molecular formula C10H10O5 It is characterized by the presence of an acetyloxy group attached to a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetyloxy)phenoxy]acetic acid typically involves the reaction of phenoxyacetic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the acetylation of the hydroxyl group on the phenoxyacetic acid, resulting in the formation of the acetyloxy derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Acetyloxy)phenoxy]acetic acid can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Sodium dichromate and sulfuric acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry: [2-(Acetyloxy)phenoxy]acetic acid is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving acetyloxy groups. It serves as a model substrate for investigating the mechanisms of esterases and other hydrolytic enzymes.

Medicine: The compound has potential applications in drug development, particularly as a precursor for designing prodrugs. Its acetyloxy group can be hydrolyzed in vivo to release active pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-(Acetyloxy)phenoxy]acetic acid involves the hydrolysis of the acetyloxy group to release acetic acid and the corresponding phenoxyacetic acid derivative. This hydrolysis can be catalyzed by esterases and other hydrolytic enzymes. The released phenoxyacetic acid derivative can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

    Phenoxyacetic acid: The parent compound of [2-(Acetyloxy)phenoxy]acetic acid, lacking the acetyloxy group.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid backbone but with chlorine substituents.

Uniqueness: this compound is unique due to the presence of the acetyloxy group, which imparts distinct reactivity and potential applications. Unlike its parent compound, phenoxyacetic acid, the acetyloxy derivative can undergo specific hydrolytic reactions, making it useful in various research and industrial applications.

Properties

CAS No.

131124-93-1

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-(2-acetyloxyphenoxy)acetic acid

InChI

InChI=1S/C10H10O5/c1-7(11)15-9-5-3-2-4-8(9)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)

InChI Key

ZYBHHSSQGPZIBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1OCC(=O)O

Origin of Product

United States

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